![molecular formula C13H14N4O2 B2443458 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea CAS No. 1105221-98-4](/img/structure/B2443458.png)
1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea
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Description
1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea, also known as OP-1, is a chemical compound that has been studied for its potential therapeutic applications. OP-1 has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Molecular Modelling Studies
This compound can be used in molecular modelling studies to understand the interactions between molecules with biological activity . These studies can help identify the specific attractive and/or repulsive interactions between ligands and their host molecules, typically proteins .
Xanthine Oxidase Inhibitors
The compound can be used as a Xanthine Oxidase (XO) inhibitor . XO is an important target for the effective treatment of hyperuricemia-associated diseases . A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XO inhibitors (XOIs) with remarkable activities have been reported .
MMP 13 Inhibitors
The compound can be used as an inhibitor for MMP 13 . A series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives have been synthesized and evaluated for their inhibition effects on MMP 3, MMP 12 and MMP 13 . The pharmacological results show that they have potent and highly selective activity of inhibiting MMP 13 .
Antimicrobial Activity
The compound can be used for its antimicrobial activity . A series of novel 1-(benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives have been synthesized and characterized for their in vitro antimicrobial activity .
properties
IUPAC Name |
1-[2-(6-oxopyridazin-1-yl)ethyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-12-7-4-8-15-17(12)10-9-14-13(19)16-11-5-2-1-3-6-11/h1-8H,9-10H2,(H2,14,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTCQTKYOMADDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea |
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